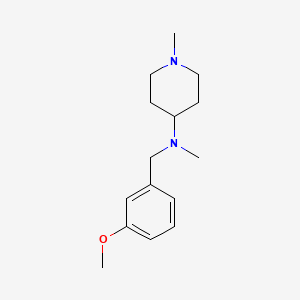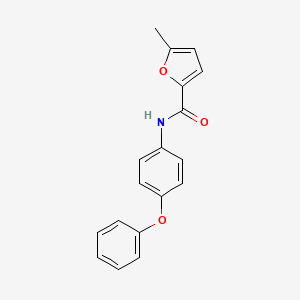
methyl 2-(3-aminophenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds structurally related to methyl 2-(3-aminophenyl)-4-quinolinecarboxylate, involves innovative reactions that enhance efficiency and substrate compatibility. A notable method includes a [2 + 1 + 3] cyclization reaction for synthesizing 2-aryl-4-quinolinecarboxylates from aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds, showcasing a metal-free process that achieves direct C-C bond cleavage of 1,3-dicarbonyl compounds as a single-carbon synthon under mild conditions (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using techniques such as FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and X-ray diffraction. These techniques provide insights into the chemical shifts, vibrational wavenumbers, and the overall geometry of the molecule, enabling a deeper understanding of its electronic properties and composition. For instance, a study on novel quinoline derivatives utilized DFT calculations and spectroscopic analysis to characterize the molecular geometry and electronic properties, revealing significant insights into the compound's structure and stability (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional group transformations. These reactions include nucleophilic additions, cyclizations, and rearrangements, leading to a diverse array of structural motifs and functional groups. The chemical reactivity of these compounds is influenced by their molecular structure, enabling the synthesis of complex molecules with specific properties and activities (Michalska et al., 2011).
属性
IUPAC Name |
methyl 2-(3-aminophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)14-10-16(11-5-4-6-12(18)9-11)19-15-8-3-2-7-13(14)15/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWFJIXYWGHJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353789 |
Source


|
| Record name | methyl 2-(3-aminophenyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5344-03-6 |
Source


|
| Record name | methyl 2-(3-aminophenyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[3-(1H-indol-3-yl)propanoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668575.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5668584.png)
![2-(3-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5668585.png)


![7-[(5-methyl-2-thienyl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5668607.png)
![1-(cyclopentylcarbonyl)-N-[3-(4-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5668620.png)
![1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]azepane](/img/structure/B5668657.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione](/img/structure/B5668659.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5668669.png)
![1-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}azonan-2-one](/img/structure/B5668674.png)
![1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5668680.png)
![4-[2-(4-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5668687.png)